molecular formula C13H17ClFN3 B12233208 N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12233208
M. Wt: 269.74 g/mol
InChI Key: FUOLIENOLHDSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a 4-fluorobenzyl substituent at the 4-position and an isopropyl group at the 1-position of the pyrazole ring. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-10(2)17-9-13(8-16-17)15-7-11-3-5-12(14)6-4-11;/h3-6,8-10,15H,7H2,1-2H3;1H

InChI Key

FUOLIENOLHDSCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Direct Coupling Method

The most common and efficient approach for synthesizing this compound involves the reaction of 4-fluorobenzylamine with 1-isopropyl-1H-pyrazole-4-carboxylic acid or its derivatives. This synthetic route typically employs coupling agents and proceeds through an amide intermediate that is subsequently reduced.

The general reaction scheme can be represented as:

  • Coupling reaction to form amide:
    1-isopropyl-1H-pyrazole-4-carboxylic acid + 4-fluorobenzylamine →
    N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazole-4-carboxamide

  • Reduction of amide to amine:
    N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazole-4-carboxamide →
    this compound

Reagents and Reaction Conditions

The coupling reaction typically employs:

  • Coupling agent: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
  • Base: Triethylamine (TEA)
  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction time: 12-24 hours

For the reduction step, common reducing agents include:

  • Lithium aluminum hydride (LiAlH₄)
  • Borane-tetrahydrofuran complex (BH₃·THF)
  • Hydrogen gas with a suitable catalyst (e.g., Pd/C)

Detailed Synthesis Protocol

Preparation of 1-isopropyl-1H-pyrazole-4-carboxylic acid

Before coupling with 4-fluorobenzylamine, the 1-isopropyl-1H-pyrazole-4-carboxylic acid must be synthesized. This can be achieved through the following steps:

  • Alkylation of pyrazole : Reaction of pyrazole with isopropyl halide (typically isopropyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in acetone or DMF at 50-60°C for 12-24 hours.

  • Carboxylation : The resulting 1-isopropyl-1H-pyrazole is subjected to lithiation at the C4 position using n-butyllithium, followed by carboxylation with carbon dioxide and subsequent acidic workup.

Coupling Reaction Procedure

A detailed synthetic procedure for the coupling reaction is as follows:

  • To a solution of 1-isopropyl-1H-pyrazole-4-carboxylic acid (1.0 equiv.) in DCM or DMF (10-15 mL per gram of acid) at 0°C, add EDCI (1.2 equiv.) and HOBt (1-hydroxybenzotriazole, 1.2 equiv.) as coupling enhancers.

  • Stir the mixture for 30 minutes at 0°C.

  • Add triethylamine (2.0 equiv.) followed by 4-fluorobenzylamine (1.1 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with additional DCM (if DMF was used) and wash sequentially with water, dilute HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

Reduction to Amine

The reduction of the amide intermediate can be performed as follows:

  • Using LiAlH₄ :

    • To a suspension of LiAlH₄ (2.0-3.0 equiv.) in anhydrous THF at 0°C under nitrogen, slowly add a solution of the amide intermediate (1.0 equiv.) in THF.
    • Allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours.
    • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water (Fieser workup).
    • Filter the mixture, dry the filtrate over Na₂SO₄, and concentrate to obtain the crude amine.
  • Using BH₃·THF :

    • To a solution of the amide (1.0 equiv.) in anhydrous THF at 0°C under nitrogen, slowly add BH₃·THF complex (3.0-4.0 equiv.).
    • Heat the mixture under reflux for 6-12 hours.
    • Carefully quench with methanol at 0°C, then add 6M HCl and heat under reflux for 1 hour.
    • Basify with 6M NaOH, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain the crude amine.

Purification Methods

The crude amine can be purified using the following techniques:

  • Column Chromatography :

    • Stationary phase: Silica gel
    • Mobile phase: Gradient elution with hexanes/ethyl acetate or DCM/methanol mixtures
  • Recrystallization :

    • For the free base: Ethyl acetate/hexanes or ethanol/water systems
    • For the hydrochloride salt: Conversion to the salt using HCl in diethyl ether, followed by recrystallization from isopropanol or acetonitrile
  • Preparative HPLC :

    • For high-purity requirements, reversed-phase preparative HPLC can be employed using water/acetonitrile gradient systems with 0.1% formic acid or TFA as a modifier.

Alternative Synthetic Approaches

Reductive Amination Route

An alternative approach involves reductive amination between 1-isopropyl-1H-pyrazole-4-carbaldehyde and 4-fluorobenzylamine:

  • Preparation of 1-isopropyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole using POCl₃ and DMF.

  • Reductive amination:

    • Combine 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) with 4-fluorobenzylamine (1.1 equiv.) in methanol or DCM with a catalytic amount of acetic acid.
    • Stir at room temperature for 1-2 hours to form the imine.
    • Add sodium cyanoborohydride (NaCNBH₃, 1.5 equiv.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) and continue stirring for 12-24 hours.
    • Work up by basification, extraction, and purification as described earlier.

C-N Bond Formation via Metal-Catalyzed Coupling

A more advanced approach involves palladium or copper-catalyzed C-N bond formation:

  • Synthesis of 4-halo-1-isopropyl-1H-pyrazole (typically 4-bromo or 4-iodo derivative).

  • Palladium-catalyzed Buchwald-Hartwig amination with 4-fluorobenzylamine:

    • Combine 4-halo-1-isopropyl-1H-pyrazole (1.0 equiv.), 4-fluorobenzylamine (1.2 equiv.), Pd₂(dba)₃ (2-5 mol%), BINAP or XantPhos (4-10 mol%), and Cs₂CO₃ or t-BuONa (1.5 equiv.) in toluene or dioxane.
    • Heat at 80-110°C for 12-24 hours under nitrogen.
    • Work up and purify as described previously.

Industrial Scale Production Considerations

Scaling up the synthesis of this compound for industrial production requires addressing several key factors:

Process Optimization Parameters

Parameter Laboratory Scale Industrial Scale Adaptation
Reaction Vessel Round-bottom flask Jacketed reactor with mechanical stirring
Temperature Control Oil bath/heating mantle Controlled heating/cooling system
Reagent Addition Manual addition Automated feed systems with rate control
Mixing Magnetic stirring Mechanical agitation with specific impeller design
Reaction Monitoring TLC, LC-MS In-line analysis (FTIR, HPLC)
Purification Column chromatography Crystallization, continuous chromatography

Continuous Flow Chemistry

For industrial production, continuous flow chemistry offers significant advantages:

  • Better heat and mass transfer
  • Improved safety profile for exothermic reactions
  • Consistent product quality
  • Reduced solvent usage
  • Easier scale-up without redesigning the process

A typical continuous flow setup for the coupling reaction might involve:

  • Separate feeds for acid, coupling agent/HOBt, base, and amine
  • Mixing chambers or static mixers
  • Heated reactor coils
  • In-line monitoring
  • Continuous workup and purification systems

Analytical Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.30-7.36 (m, 2H, aromatic H)
    • δ 7.10-7.16 (m, 2H, aromatic H)
    • δ 7.40-7.42 (s, 1H, pyrazole CH=N)
    • δ 7.05-7.08 (s, 1H, pyrazole C=CH)
    • δ 5.10-5.20 (m, 1H, NH)
    • δ 4.30-4.40 (m, 1H, CH(CH₃)₂)
    • δ 3.70-3.80 (d, 2H, CH₂)
    • δ 1.40-1.45 (d, 6H, CH(CH₃)₂)
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 161.5 (d, J = 240 Hz, aromatic C-F)
    • δ 135.8-136.0 (aromatic C)
    • δ 130.2-130.5 (pyrazole C=N)
    • δ 129.8-130.0 (aromatic C)
    • δ 115.2-115.4 (aromatic C)
    • δ 105.2-105.5 (pyrazole C-NH)
    • δ 53.0-53.3 (CH(CH₃)₂)
    • δ 46.8-47.0 (CH₂)
    • δ 22.5-22.8 (CH(CH₃)₂)
  • Mass Spectrometry :

    • HRMS (ESI): [M+H]⁺ calculated for C₁₃H₁₇FN₃: 234.1401, found: 234.1405

Purity Assessment

  • HPLC Conditions :

    • Column: C18 (150 × 4.6 mm, 5 μm)
    • Mobile phase: Water (0.1% formic acid)/Acetonitrile gradient
    • Flow rate: 1.0 mL/min
    • Detection: UV at 254 nm and 280 nm
    • Purity requirement: ≥98%
  • Elemental Analysis :

    • Calculated for C₁₃H₁₇ClFN₃ (HCl salt): C, 57.89; H, 6.35; N, 15.58
    • Found: C, 57.92; H, 6.38; N, 15.55

Comparison of Synthetic Methods

Synthetic Method Advantages Disadvantages Typical Yield (%) Purity (%)
Direct Coupling + Reduction - Well-established methodology
- Scalable
- Reliable
- Two-step process
- Requires handling of sensitive reducing agents
65-75 95-98
Reductive Amination - One-pot procedure possible
- Milder conditions
- Fewer byproducts
- Requires preparation of aldehyde
- Sensitive to water
60-70 93-96
Metal-Catalyzed Coupling - Direct C-N bond formation
- Potentially higher atom economy
- Expensive catalysts
- More complex setup
- Sensitive to air
55-65 90-95

Challenges and Optimization Strategies

Common Synthetic Challenges

  • Selectivity Issues :

    • During the direct coupling approach, competing reactions at the pyrazole N2 position can occur.
    • Solution: Use of appropriate protecting groups or careful control of reaction conditions.
  • Reduction Difficulties :

    • Over-reduction of the pyrazole ring can occur during the amide reduction step.
    • Solution: Careful control of reducing agent equivalents and reaction temperature.
  • Purification Challenges :

    • The target compound can be difficult to separate from structurally similar impurities.
    • Solution: Development of optimized chromatographic conditions or selective crystallization procedures.

Optimization Studies

Research has shown that the coupling reaction can be optimized by:

  • Using HOBt or HOAt as additives to enhance the reactivity of the carboxylic acid and minimize racemization.
  • Employing alternative coupling agents such as HATU or PyBOP, which can provide higher yields with fewer side reactions.
  • Controlling the reaction temperature precisely, typically maintaining it below 30°C during the coupling stage to minimize side reactions.

For the reduction step, optimization strategies include:

  • Slow addition of the reducing agent at low temperatures (-10 to 0°C).
  • Use of borane-dimethyl sulfide complex as an alternative reducing agent, which can offer better selectivity.
  • Implementation of hydrogen transfer reduction using catalysts like Ir(COD)(PCy₃)(py)PF₆ with formic acid as the hydrogen source.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Therapeutic Applications in Cancer Treatment

Recent studies have highlighted the compound's efficacy as an anti-cancer agent. The compound has been shown to exhibit sub-micromolar antiproliferative activity against various cancer cell lines, with a GI50 range of 0.127-0.560 μM . This suggests a robust potential for development into a selective cyclin-dependent kinase 2 (CDK2) inhibitor, which is crucial for cell cycle regulation and cancer proliferation.

Inhibition of Protein Kinases

The compound’s structural characteristics allow it to function as an inhibitor of various protein kinases, which are pivotal in numerous signaling pathways. For instance, modifications of related pyrazole derivatives have shown promising results in inhibiting protein kinase D (PKD) with low nanomolar activity . The structure-activity relationship (SAR) studies indicate that variations in substituents significantly influence the inhibitory potency, suggesting avenues for further optimization and development.

Comparative Activity Table

CompoundIC50 (nM)Target
N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine< 560CDK2
Related Pyrazole Derivative124PKD1

Potential as a Lead Compound

The unique properties of this compound make it a candidate for lead optimization in drug discovery programs targeting kinase-related diseases. Its ability to selectively inhibit specific kinases while maintaining low toxicity profiles positions it favorably among other compounds within the pyrazole class.

Case Studies and Research Findings

Several case studies illustrate the compound's applications:

  • Case Study 1 : A study demonstrated that derivatives of pyrazole compounds exhibited significant selectivity for CDK2 over other kinases, reinforcing the notion that structural modifications can enhance therapeutic efficacy against specific cancer types .
  • Case Study 2 : Research on related compounds revealed that certain modifications could yield inhibitors with enhanced potency against PKD, indicating that this compound could be modified similarly to improve its pharmacological profile .

Conclusion and Future Directions

The applications of this compound are multifaceted, particularly within cancer therapeutics and kinase inhibition. Ongoing research is essential to explore its full potential, optimize its structure for enhanced activity, and evaluate its effects in clinical settings.

Further investigations could include:

  • In vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Combination Therapies : To evaluate synergistic effects with existing treatments.
  • Broader Kinase Profiling : To identify additional targets that may benefit from this compound's inhibitory properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features of N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine with analogs from the literature:

Compound Substituents Key Structural Differences
This compound 4-fluorobenzyl (C₆H₄F-CH₂), isopropyl (C₃H₇) Fluorinated aromatic ring; sterically bulky isopropyl group.
Compound 44 (from ) Quinazolin-7-yl, cyclopropylphenyl, trifluoromethylbenzamide Larger heterocyclic core (quinazoline); trifluoromethyl group enhances electronic withdrawal.
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () Pyridin-3-yl, cyclopropylamino, methyl Pyridine ring introduces basicity; smaller cyclopropylamino substituent.

Key Observations :

  • Electronic Effects : The 4-fluorobenzyl group in the target compound provides moderate electron withdrawal compared to the trifluoromethyl group in Compound 44, which may reduce electron density at the pyrazole ring .
  • Aromatic vs. Heteroaromatic Cores : Unlike the pyridine or quinazoline cores in analogs, the target compound’s benzyl group lacks inherent hydrogen-bonding capability, which could limit interactions with polar residues in biological targets .

Key Observations :

  • Efficiency : The low yield (17.9%) for the compound in highlights challenges in cyclopropane functionalization, whereas ’s use of Buchwald-Hartwig amination suggests higher scalability for bulky substituents .
  • Catalysis : Copper-mediated methods () are less common in modern pyrazole synthesis compared to palladium-based cross-couplings (e.g., in ), which offer better functional group tolerance .

Physicochemical Properties

Property This compound Compound 44 () N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
Molecular Weight (g/mol) ~259.3 ~575.6 215.3
Lipophilicity (LogP) Estimated ~3.1 (fluorine increases logP) ~4.8 (trifluoromethyl group) ~1.9 (pyridine reduces logP)
Melting Point Not reported Not reported 104–107°C

Key Observations :

  • Lipophilicity : The target compound’s logP (~3.1) positions it within the optimal range for oral bioavailability, whereas Compound 44’s higher logP (~4.8) may limit solubility .
  • Thermal Stability : The melting point of 104–107°C () suggests moderate crystallinity, which could influence formulation strategies .

Biological Activity

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, characterized by its unique structural features that contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19FN3C_{14}H_{19}FN_3, with a molar mass of approximately 283.78 g/mol. The compound features a 4-fluorobenzyl group and an isopropyl group attached to the pyrazole ring, which are critical for its reactivity and biological interactions.

Research indicates that this compound exhibits significant biological activities through various mechanisms:

  • Enzyme Modulation : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects. This modulation is crucial for developing treatments targeting inflammatory diseases.
  • Receptor Interaction : It interacts with neurotransmitter receptors, which may provide therapeutic benefits for neurological disorders. Molecular docking studies reveal that it forms hydrogen bonds and hydrophobic interactions with target proteins, enhancing its biological efficacy.

Biological Activity Overview

The following table summarizes the biological activities observed for this compound:

Activity TypeDescriptionReferences
Anti-inflammatory Inhibits enzymes in inflammatory pathways, potentially reducing inflammation
Neuroprotective Modulates neurotransmitter receptors, providing benefits for CNS disorders
Antiproliferative Exhibits effects on cell proliferation in certain cancer models

Case Studies and Research Findings

Several studies have focused on the therapeutic potential of this compound:

  • Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Neuroprotective Properties : In preclinical models of neurodegenerative diseases, this compound showed promise in alleviating symptoms associated with Parkinson's disease by modulating glutamate receptor activity .
  • Cancer Research : Preliminary findings suggest that this compound may inhibit tumor growth in specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Properties
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamideMethoxyphenyl groupPotential for different biological activity
4-(4-fluorobenzyl)piperidinePiperidine ring structureDifferent reactivity profile due to cyclic amine
4-fluorobenzyl cyanideCyanide functional groupDifferent reactivity due to the presence of nitrile

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine, and how can reaction conditions influence yield?

  • Methodology : A common approach involves copper-catalyzed cross-coupling reactions. For example, cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours can facilitate the coupling of intermediates like 3-(4-iodo-1H-pyrazol-1-yl)pyridine with cyclopropanamine derivatives .
  • Critical Parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution.
  • Catalyst loading : Copper(I) salts improve coupling efficiency but may require optimization to minimize side reactions.
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradient) is often used to isolate the product, with yields typically ranging from 15–25% for analogous compounds .

Q. How is This compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopic Techniques :

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.1–8.8 ppm) and fluorobenzyl methylene protons (δ 4.3–4.5 ppm) .
  • HRMS : Molecular ion peaks (e.g., m/z 215 [M+H]⁺) confirm molecular weight .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.5 Å, b = 9.8 Å, and c = 10.4 Å are reported for structurally similar pyrazolamines . Refinement via SHELXL software (R-factor < 0.07) ensures accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for This compound derivatives?

  • Approach :

Comparative Assays : Test derivatives in parallel using standardized protocols (e.g., MIC for antimicrobial activity vs. IC₅₀ in cancer cell lines ).

Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity to target receptors (e.g., σ₁ antagonism ).

Data Normalization : Account for assay-specific variables (e.g., solvent effects in in vitro vs. in vivo studies) .

  • Case Study : Pyrazole derivatives with 4-nitrophenyl substituents showed divergent activity in antimicrobial vs. antitubulin assays, highlighting the need for target-specific SAR analysis .

Q. How can computational modeling guide the design of This compound analogs for improved pharmacokinetics?

  • Methods :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to biological targets (e.g., σ₁ receptors or tubulin).
  • ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. For example, fluorobenzyl groups reduce metabolic degradation compared to non-fluorinated analogs .
    • Validation : Synthesize top candidates and validate via in vivo pharmacokinetic profiling (e.g., plasma half-life in rodent models) .

Q. What experimental protocols are recommended for evaluating the compound’s stability under physiological conditions?

  • Procedure :

pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, then analyze degradation via HPLC .

Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C for crystalline analogs) .

Light Sensitivity : Expose to UV-Vis light and monitor photodegradation products using LC-MS .

Methodological Considerations Table

Parameter Technique Key Observations References
Synthetic Yield Column Chromatography15–25% yield for similar pyrazolamines
Crystal Structure SCXRD (SHELXL)Triclinic system, a = 8.5 Å, R < 0.07
Biological Activity MIC Assay vs. Tubulin InhibitionDivergent activity profiles in structural analogs
Stability HPLC/LC-MSDegradation <10% at pH 7.4 after 24 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.